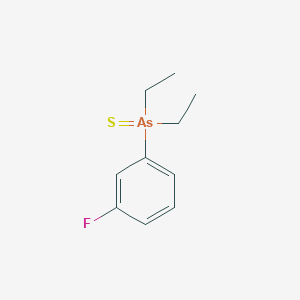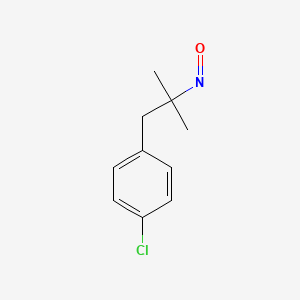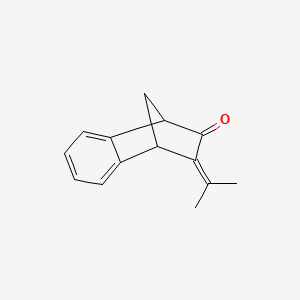
1,4-Methanonaphthalen-2(1H)-one, 3,4-dihydro-3-(1-methylethylidene)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“1,4-Methanonaphthalen-2(1H)-one, 3,4-dihydro-3-(1-methylethylidene)-” is an organic compound that belongs to the class of naphthalenes These compounds are characterized by a fused ring structure that includes a methano bridge
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of “1,4-Methanonaphthalen-2(1H)-one, 3,4-dihydro-3-(1-methylethylidene)-” typically involves multi-step organic reactions. Common starting materials may include naphthalene derivatives, which undergo a series of reactions such as alkylation, cyclization, and oxidation.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. Catalysts and specific solvents may be used to facilitate the reactions.
化学反応の分析
Types of Reactions
Oxidation: This compound can undergo oxidation reactions, often using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions may involve hydrogenation using catalysts such as palladium on carbon.
Substitution: Electrophilic and nucleophilic substitution reactions can occur, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas, palladium on carbon.
Substitution: Halogens, nucleophiles like hydroxide or alkoxide ions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols.
科学的研究の応用
Chemistry
In chemistry, this compound may be used as an intermediate in the synthesis of more complex molecules. Its unique structure can serve as a building block for various organic syntheses.
Biology
In biological research, derivatives of this compound might be explored for their potential biological activities, such as antimicrobial or anticancer properties.
Medicine
Pharmaceutical research may investigate this compound for its potential therapeutic effects, particularly if it exhibits bioactivity.
Industry
In industry, this compound could be used in the production of specialty chemicals, polymers, or as a precursor for other industrially relevant compounds.
作用機序
The mechanism of action for this compound would depend on its specific interactions with molecular targets. For example, if it exhibits biological activity, it might interact with enzymes or receptors, modulating their function through binding or inhibition.
類似化合物との比較
Similar Compounds
Naphthalene: A simpler aromatic hydrocarbon with a similar fused ring structure.
Tetralin: A hydrogenated derivative of naphthalene.
1,4-Dihydronaphthalene: Another derivative with a similar structure but different functional groups.
Uniqueness
“1,4-Methanonaphthalen-2(1H)-one, 3,4-dihydro-3-(1-methylethylidene)-” is unique due to its specific methano bridge and isopropylidene group, which may confer distinct chemical and physical properties compared to its analogs.
特性
CAS番号 |
52708-21-1 |
|---|---|
分子式 |
C14H14O |
分子量 |
198.26 g/mol |
IUPAC名 |
10-propan-2-ylidenetricyclo[6.2.1.02,7]undeca-2,4,6-trien-9-one |
InChI |
InChI=1S/C14H14O/c1-8(2)13-11-7-12(14(13)15)10-6-4-3-5-9(10)11/h3-6,11-12H,7H2,1-2H3 |
InChIキー |
FQVASDWOPGVHBY-UHFFFAOYSA-N |
正規SMILES |
CC(=C1C2CC(C1=O)C3=CC=CC=C23)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


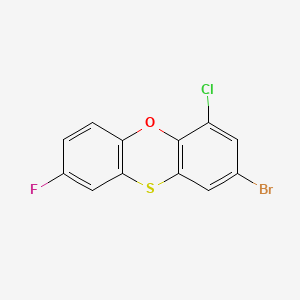

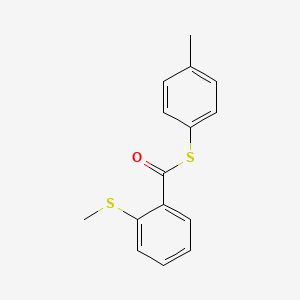
![N,N'-Bis[(4,6-dichloro-1,3,5-triazin-2-yl)]urea](/img/structure/B14636635.png)
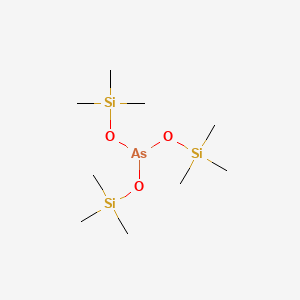
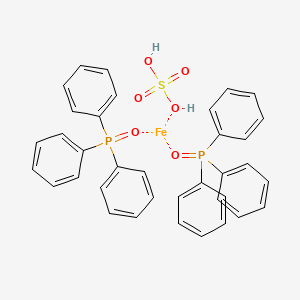
![([1,1'-Biphenyl]-4,4'-diyl)bis[(4-chlorophenyl)methanone]](/img/structure/B14636658.png)
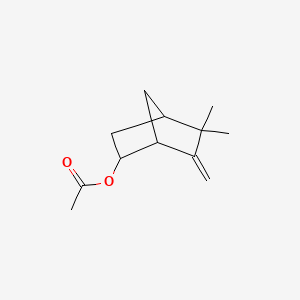

![5-[2-Methyl-5-(prop-1-en-2-yl)cyclopent-1-en-1-yl]pent-1-en-3-one](/img/structure/B14636675.png)

